

Spectroscopic Profiling of 5-Nitro-2-propoxypyridine: A Technical Characterization Guide

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Compound of Interest

Compound Name:	5-Nitro-2-propoxypyridine
CAS No.:	99387-23-2
Cat. No.:	B2397878

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Executive Summary

5-Nitro-2-propoxypyridine (CAS: 95648-69-6) represents a classic "push-pull" aromatic system, featuring a strong electron-withdrawing nitro group at the C5 position and an electron-donating propoxy group at C2.^[1] This electronic disparity creates distinct spectroscopic signatures essential for purity assessment during drug development or agrochemical synthesis.^[1]

This guide details the specific spectral fingerprints required to validate the structure, focusing on the differentiation of the propyl chain signals and the unique splitting patterns of the pyridine ring protons.

Structural Analysis & Electronic Framework

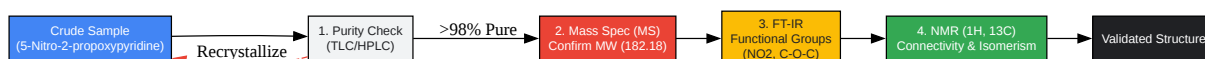
Before interpreting spectra, one must understand the electronic environment:

- Inductive Effect (-I): The ring nitrogen and the 5-nitro group strongly deshield the C6 and C4 protons.[1]
- Resonance Effect (+R): The 2-propoxy oxygen donates electron density into the ring, significantly shielding the C3 proton.[1]
- Result: A widely dispersed

H NMR spectrum with distinct chemical shifts, minimizing overlap and facilitating easy integration.

Characterization Workflow

The following diagram outlines the logical flow for complete structural validation, ensuring no impurity (e.g., hydrolysis product 5-nitro-2-pyridone) is missed.



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Figure 1: Sequential workflow for the structural validation of nitropyridine derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for confirming the regiochemistry of the propoxy substitution.[1]

Experimental Protocol

- Solvent: Chloroform-

(

) is preferred to prevent H-D exchange and provide sharp resolution of the alkyl chain.[1]

DMSO-

is a secondary choice if solubility is an issue, though it may broaden the nitrogen-adjacent protons.[1]

- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[\[1\]](#)

Predicted ¹H NMR Data (400 MHz,)

The pyridine ring protons exhibit an AMX spin system (or ABX depending on field strength), while the propyl chain shows a classic triplet-multiplet-triplet pattern.[\[1\]](#)

Position	Proton Type	Shift (, ppm)	Multiplicity	Coupling (Hz)	Structural Logic
H-6	Aromatic	9.05 – 9.15	Doublet ()		Most deshielded; adjacent to and ortho to . [1]
H-4	Aromatic	8.30 – 8.40	Doublet of Doublets ()	,	Deshielded by ortho ; meta coupling to H-6 visible. [1]
H-3	Aromatic	6.80 – 6.90	Doublet ()		Shielded by ortho alkoxy group (+R effect). [1]
O-CH	Alkyl	4.35 – 4.45	Triplet ()		Deshielded by oxygen; diagnostic of ether linkage. [1]
CH	Alkyl	1.80 – 1.90	Multiplet ()	-	Central methylene of propyl chain. [1]
CH	Alkyl	1.00 – 1.10	Triplet ()		Terminal methyl group. [1]

C NMR Key Signals[\[1\]](#)[\[2\]](#)[\[3\]](#)

- C-2 (Alkoxy-C): ~166 ppm (Deshielded by N and O).[1]
- C-5 (Nitro-C): ~139 ppm.[1][2][3]
- C-6: ~146 ppm.[1]
- Propyl Carbons: ~69 ppm (), ~22 ppm (), ~10 ppm ().[1]



Critical QC Note: If a broad singlet appears near 11-12 ppm and the O-CH

signal is missing, the compound has likely hydrolyzed to 5-nitro-2-pyridone.[1]

Mass Spectrometry (MS) Characterization

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways, particularly the loss of the propyl chain.

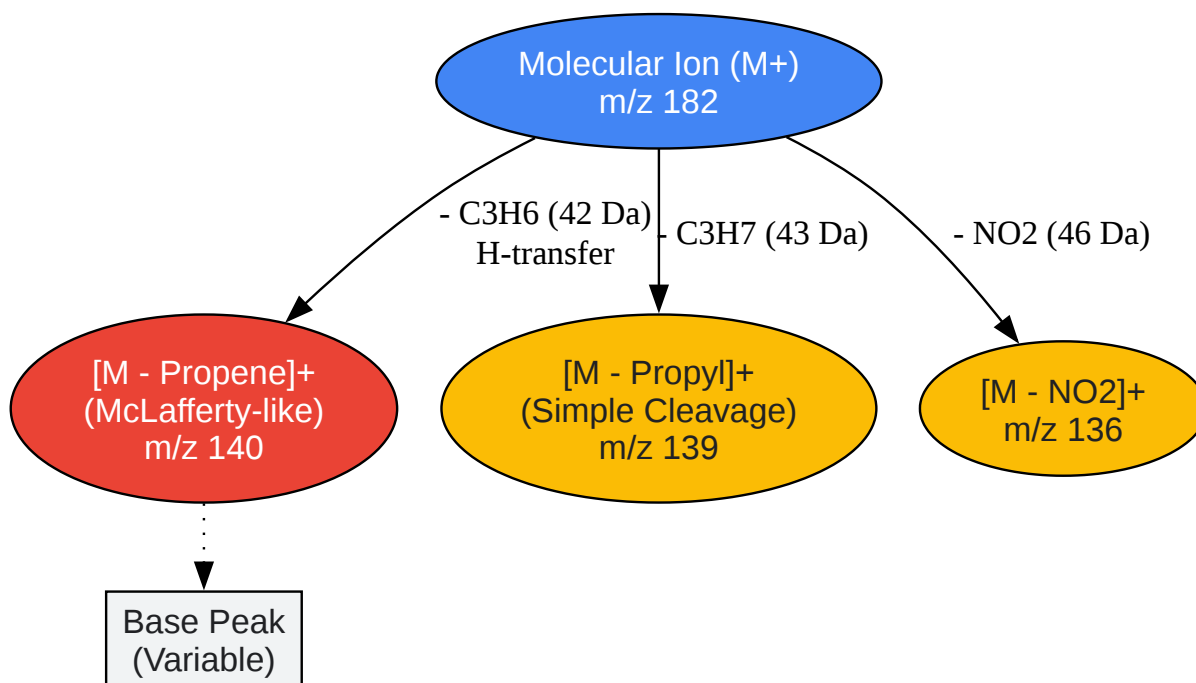
Experimental Protocol

- Ionization: Electron Impact (EI, 70 eV) or ESI+ (for softer ionization).[1]
- Inlet: Direct insertion probe (DIP) or GC-MS interface.[1]

Fragmentation Pathway

The molecular ion (

) is expected at m/z 182.[1] The most diagnostic fragmentation involves the cleavage of the ether alkyl group.



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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.[1]

Interpretation:

- m/z 182: Parent peak.
- m/z 140: Loss of propene () via a rearrangement similar to McLafferty, transferring a hydrogen to the ring oxygen/nitrogen, generating the 2-hydroxypyridine/pyridone tautomer ion.
- m/z 136: Loss of the nitro group (), common in nitroaromatics.[1]

Infrared Spectroscopy (FT-IR)

IR is used primarily for rapid "fingerprinting" to confirm functional groups.[1]

Frequency (cm)	Vibration Mode	Assignment
3100 – 3000	C-H stretch	Aromatic ring protons.
2980 – 2870	C-H stretch	Aliphatic propyl chain (). ^[1]
1530 – 1515	N-O stretch	Asymmetric nitro group stretch (Very Strong). ^[1]
1355 – 1345	N-O stretch	Symmetric nitro group stretch. ^[1]
1260 – 1240	C-O stretch	Aryl-Alkyl ether linkage.
1600, 1580	C=C / C=N	Pyridine ring skeletal vibrations. ^[1]

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